REACTION_CXSMILES
|
[NH2:1][C:2]1[C:24]([Cl:25])=[CH:23][C:5](OCCCN2CCN(C(OC(C)(C)C)=O)CC2)=[C:4](C)[CH:3]=1.[C:27]([N:34]1[CH2:39][CH2:38][CH:37]([OH:40])[CH2:36][CH2:35]1)([O:29][C:30]([CH3:33])([CH3:32])[CH3:31])=[O:28].[H-].[Na+].[Cl:43][C:44]1[CH:49]=[C:48](F)[CH:47]=[CH:46][C:45]=1[N+:51]([O-:53])=[O:52]>C1COCC1>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([O:40][CH:37]2[CH2:38][CH2:39][N:34]([C:27]([O:29][C:30]([CH3:33])([CH3:32])[CH3:31])=[O:28])[CH2:35][CH2:36]2)=[CH:23][C:24]=1[Cl:25].[Cl:43][C:44]1[CH:49]=[C:48]([CH:47]=[CH:46][C:45]=1[N+:51]([O-:53])=[O:52])[O:40][CH:37]1[CH2:38][CH2:39][N:34]([C:27]([O:29][C:30]([CH3:33])([CH3:32])[CH3:31])=[O:28])[CH2:35][CH2:36]1 |f:2.3|
|
Name
|
tert-Butyl 4-(3-(4-amino-5-chloro-2 methylphenoxy)propyl)piperazine-1-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(OCCCN2CCN(CC2)C(=O)OC(C)(C)C)C=C1Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N1CCC(CC1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)F)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(OC2CCN(CC2)C(=O)OC(C)(C)C)C=C1)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(OC2CCN(CC2)C(=O)OC(C)(C)C)C=CC1[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |